2-Ethoxy-4-(2-(4-ethoxybenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
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Overview
Description
Preparation Methods
Chemical Reactions Analysis
2-Ethoxy-4-(2-(4-ethoxybenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Ethoxy-4-(2-(4-ethoxybenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-(2-(4-ethoxybenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors The compound may inhibit or activate these targets, leading to various biological effects
Comparison with Similar Compounds
Similar compounds to 2-Ethoxy-4-(2-(4-ethoxybenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate include:
2-Ethoxy-4-(2-(4-methoxybenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate: Similar structure with a methoxy group instead of an ethoxy group.
2-Ethoxy-4-(2-(4-ethoxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate: Similar structure with a single chlorine atom instead of two.
2-Ethoxy-4-(2-(phenylsulfonyl)carbohydrazonoyl)phenyl benzoate: Similar structure with a phenylsulfonyl group instead of an ethoxybenzoyl group.
These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical and biological properties.
Properties
CAS No. |
769150-32-5 |
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Molecular Formula |
C25H22Cl2N2O5 |
Molecular Weight |
501.4 g/mol |
IUPAC Name |
[2-ethoxy-4-[(E)-[(4-ethoxybenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C25H22Cl2N2O5/c1-3-32-19-9-6-17(7-10-19)24(30)29-28-15-16-5-12-22(23(13-16)33-4-2)34-25(31)20-11-8-18(26)14-21(20)27/h5-15H,3-4H2,1-2H3,(H,29,30)/b28-15+ |
InChI Key |
SKOGPDSENXLDPT-RWPZCVJISA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)OCC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)OCC |
Origin of Product |
United States |
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